molecular formula C9H14N2O B1463078 (2-Methoxy-1-pyridin-2-ylethyl)methylamine CAS No. 959238-90-5

(2-Methoxy-1-pyridin-2-ylethyl)methylamine

Cat. No. B1463078
M. Wt: 166.22 g/mol
InChI Key: CIVVDUQQGKBETN-UHFFFAOYSA-N
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Description

“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is a heterocyclic building block . It is also known as MPME or NS106. It is a type of small molecule compound that has been shown to have diverse biological activities.


Molecular Structure Analysis

The empirical formula of “(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is C9H14N2O . Its molecular weight is 166.22 . The SMILES string representation is CNC(COC)c1ccccn1 and the InChI is 1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is a solid . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Application

“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is used in the synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity and unique mode of action .

Method of Application

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

Results

The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

2. Analytical Chemistry

Application

“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” can be determined using High-Performance Liquid Chromatography (HPLC) on a Primesep 100 Column .

Method of Application

The details of the experimental procedure are not provided in the source .

Results

The results or outcomes of this application are not provided in the source .

Safety And Hazards

“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The product is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party .

Relevant Papers The search results mention that there are related peer-reviewed papers for "(2-Methoxy-1-pyridin-2-ylethyl)methylamine" , but specific papers are not listed. Therefore, a detailed analysis of relevant papers is not possible based on the current information.

properties

IUPAC Name

2-methoxy-N-methyl-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVDUQQGKBETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672433
Record name 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-1-pyridin-2-ylethyl)methylamine

CAS RN

959238-90-5
Record name α-(Methoxymethyl)-N-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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